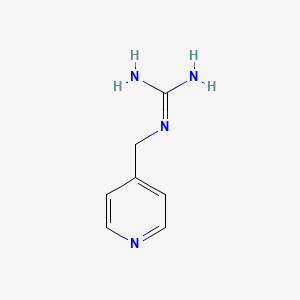

1-(Pyridin-4-ylmethyl)guanidine

Vue d'ensemble

Description

“1-(Pyridin-4-ylmethyl)guanidine” is an organic compound with the molecular formula C7H10N4 and a molecular weight of 150.18 . It is an important organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

The synthesis of guanidines has been a topic of interest in recent years. Some methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves the reaction of one measure of a specific compound with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-4-ylmethyl)guanidine” consists of 7 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms .Chemical Reactions Analysis

Guanidines are considered one of the most interesting organic molecules given their structural features and chemical properties. Their versatility has made them special compounds in medicinal chemistry but also in other industrial fields . The delocalization of the lone pair of electrons of the nitrogen makes guanidine an excellent ligand for metal complexation, hydrogen bonding, and interaction with electron-deficient molecules .Applications De Recherche Scientifique

Biological Activity and Medicinal Chemistry

1-(Pyridin-4-ylmethyl)guanidine: exhibits a range of biological activities due to its guanidine group, which is known for its ability to form hydrogen bonds and its planarity at physiological pH . This makes it a valuable scaffold in medicinal chemistry, where it can be used to design compounds that interact with various biological targets. For instance, guanidine derivatives have been explored as DNA minor groove binders , kinase inhibitors , and antagonists for receptors like α2-noradrenaline .

Organocatalysis

In the field of synthetic organic chemistry, guanidine derivatives are recognized for their role as superbases . They are used in organocatalysis to facilitate a variety of chemical reactions, including ring closures and cross-coupling reactions, due to their high basicity and the ability to stabilize transition states .

Environmental Science

Guanidine compounds, including 1-(Pyridin-4-ylmethyl)guanidine , are being studied for their potential environmental impact. They are considered as persistent and mobile organic compounds (PMOCs) that are highly soluble in water and difficult to remove from aquatic environments, thus posing a threat to water resource quality .

Materials Science

In materials science, guanidine derivatives are used to modify the properties of polymers. For example, they can be incorporated into polymers to create materials with antimicrobial properties or to enhance the fracture resistance of materials under the influence of hydrocarbon-oxidizing bacteria .

Analytical Methods

1-(Pyridin-4-ylmethyl)guanidine: is used in analytical chemistry as a reagent. It can be part of methods developed for the quantitation of guanidine derivatives in water, which are representative of PMOCs. Such analytical methods are crucial for maintaining high water quality and determining regulatory limits for pollutants .

Synthesis of Heterocyclic Compounds

The guanidine group is pivotal in the synthesis of various heterocyclic compounds. It is involved in reactions with amines and activated guanidine precursors to yield cyclic guanidines, which are present in many natural products and compounds of medicinal interest .

Mécanisme D'action

Target of Action

Guanidine, a related compound, is known to interact with several targets such as aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .

Mode of Action

It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

Guanidine and its derivatives play a crucial role in the metabolism of living organisms and are involved in various biochemical pathways .

Result of Action

Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .

Safety and Hazards

Propriétés

IUPAC Name |

2-(pyridin-4-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIODJTYTUZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555084 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-ylmethyl)guanidine | |

CAS RN |

45957-41-3 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

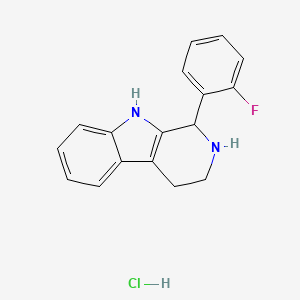

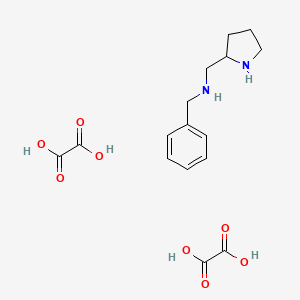

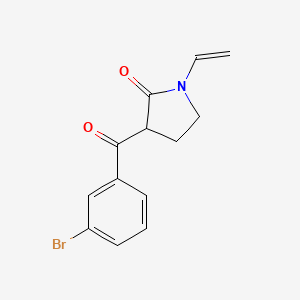

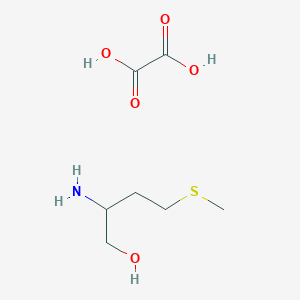

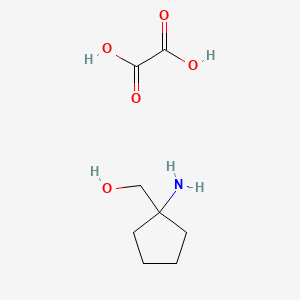

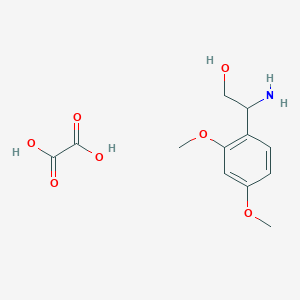

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)